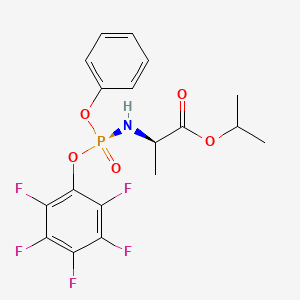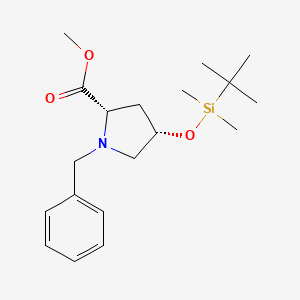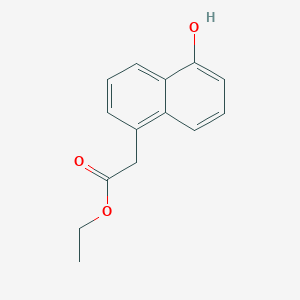
6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an acrylate group attached to a hexyl chain, which is further connected to a phenoxy group substituted with a tert-butoxycarbonyl (Boc) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate typically involves a multi-step process:
Preparation of 6-bromohexyl acrylate: This intermediate can be synthesized by reacting 6-bromohexanol with acryloyl chloride in the presence of a base such as triethylamine.
Formation of 4-hydroxyphenyl tert-butyl carbonate: This compound is prepared by reacting 4-hydroxyphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like pyridine.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between 6-bromohexyl acrylate and 4-hydroxyphenyl tert-butyl carbonate in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations would be essential.
化学反応の分析
Types of Reactions
Hydrolysis: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, leading to the formation of the corresponding phenol.
Polymerization: The acrylate group can undergo free radical polymerization to form polymers or copolymers.
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid in methanol).
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or UV light conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 6-(4-hydroxyphenoxy)hexyl acrylate.
Polymerization: Poly(6-(4-((tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate).
Substitution: Various substituted phenoxyhexyl acrylates depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate is used as a monomer in the synthesis of functional polymers. These polymers can be tailored for specific properties by copolymerizing with other monomers.
Biology
The compound can be used to create biocompatible polymers for drug delivery systems. The Boc group provides a protective function that can be removed under physiological conditions to release active compounds.
Medicine
In medicine, polymers derived from this compound can be used in the development of medical devices, such as stents and catheters, due to their biocompatibility and mechanical properties.
Industry
Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to form cross-linked networks makes it valuable in creating durable and resistant materials.
作用機序
The mechanism by which 6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate exerts its effects is primarily through its polymerization and subsequent formation of cross-linked networks. The acrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. The Boc group can be cleaved under acidic conditions, allowing for further functionalization or interaction with biological systems.
類似化合物との比較
Similar Compounds
6-(4-hydroxyphenoxy)hexyl acrylate: Lacks the Boc protective group, making it more reactive under certain conditions.
6-(4-methoxyphenoxy)hexyl acrylate: Contains a methoxy group instead of a Boc group, affecting its reactivity and applications.
6-(4-chlorophenoxy)hexyl acrylate:
Uniqueness
6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate is unique due to the presence of the Boc group, which provides a protective function that can be selectively removed. This feature allows for controlled functionalization and makes it suitable for applications requiring biocompatibility and precise chemical modifications.
特性
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenoxy]hexyl prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-5-18(21)24-15-9-7-6-8-14-23-16-10-12-17(13-11-16)25-19(22)26-20(2,3)4/h5,10-13H,1,6-9,14-15H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPNBXRLQKMHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)OCCCCCCOC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane](/img/structure/B8090501.png)
![8-Ethyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B8090503.png)
![2-tosyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one](/img/structure/B8090519.png)





![PropanaMide, N-[2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]-](/img/structure/B8090561.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[3-fluoro-4-(1-methylethoxy)phenyl]-](/img/structure/B8090566.png)


![4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8090585.png)
